molecular formula C16H7Cl5N2 B13122347 2-(Perchlorophenyl)indole-5-acetonitrile

2-(Perchlorophenyl)indole-5-acetonitrile

Cat. No.: B13122347
M. Wt: 404.5 g/mol
InChI Key: ABIQEHKBTFYQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Perchlorophenyl)indole-5-acetonitrile is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The unique structure of this compound, which includes a perchlorophenyl group attached to an indole ring, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Perchlorophenyl)indole-5-acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indole ring, which can be derived from various precursors such as aniline derivatives.

    Formation of Indole Ring: The indole ring is formed through cyclization reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.

    Introduction of Perchlorophenyl Group: The perchlorophenyl group is introduced through electrophilic substitution reactions, where the indole ring reacts with perchlorophenyl halides in the presence of a base.

    Acetonitrile Group Addition: The final step involves the addition of the acetonitrile group, which can be achieved through nucleophilic substitution reactions using cyanide sources.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Perchlorophenyl)indole-5-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring and the perchlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halides, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(Perchlorophenyl)indole-5-acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Perchlorophenyl)indole-5-acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetonitrile: A naturally occurring compound with similar structural features but different biological activities.

    2-Phenylindole: Another indole derivative with a phenyl group instead of a perchlorophenyl group, used in different research contexts.

    5-Bromo-2-(chlorophenyl)indole: A halogenated indole derivative with distinct chemical properties.

Uniqueness

2-(Perchlorophenyl)indole-5-acetonitrile is unique due to the presence of the perchlorophenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H7Cl5N2

Molecular Weight

404.5 g/mol

IUPAC Name

2-[2-(2,3,4,5,6-pentachlorophenyl)-1H-indol-5-yl]acetonitrile

InChI

InChI=1S/C16H7Cl5N2/c17-12-11(13(18)15(20)16(21)14(12)19)10-6-8-5-7(3-4-22)1-2-9(8)23-10/h1-2,5-6,23H,3H2

InChI Key

ABIQEHKBTFYQHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC#N)C=C(N2)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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